molecular formula C13H14N2O2 B2931833 8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338690-76-8

8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

Cat. No. B2931833
CAS RN: 1338690-76-8
M. Wt: 230.267
InChI Key: GSEVNBVDDFTRBU-UHFFFAOYSA-N
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Description

The compound “8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives involves the Gewald reaction to synthesize the core ring structure, followed by substitution reactions .

Scientific Research Applications

Antineoplastic Agents

Research has demonstrated that certain naphthyridine derivatives possess interesting inhibitory activities in cytotoxic test systems, suggesting their potential as antineoplastic agents. The structure-activity relationship (SAR) of these compounds indicates their significance in the development of new classes of antineoplastic agents, highlighting the crucial role of specific substitutions in enhancing their biological activities (Chang et al., 1999).

Topoisomerase Targeting Activity

Naphthyridine derivatives, specifically those substituted with nitro and amino groups, have shown potent TOP1-targeting activity and pronounced antitumor activity. This suggests their potential in cancer therapy by targeting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription (Singh et al., 2003).

Synthesis and Biological Evaluation

The synthesis of novel naphthyridine derivatives and their biological evaluation, especially in terms of anticancer activity, has been a focus of recent studies. One study reported the synthesis of 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid and its derivatives, showcasing significant anticancer activity against specific cancer cell lines, thereby offering insights into utilizing the naphthyridine scaffold in drug discovery (Vennila et al., 2020).

Antimicrobial Evaluation

Some naphthyridine derivatives have been synthesized and evaluated for their antimicrobial properties. The modification of these molecules through alkoxyphthalimide derivatives has shown promising antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Bhambi et al., 2009).

Future Directions

The future research directions for this compound could involve further investigation into its synthesis, characterization, and potential biological activities. The development of novel antibacterials is one potential application .

properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-8-2-3-11-9(6-8)13(16)10-7-14-5-4-12(10)15-11/h2-3,6,14H,4-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEVNBVDDFTRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

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